6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that features a chromen-4-one core structure substituted with dichloro groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one typically involves multiple steps. One common approach starts with the preparation of the chromen-4-one core, followed by the introduction of the dichloro substituents. The piperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and chromen-4-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-4-one core may also play a role in its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety and is used in similar applications.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another compound with dichloro and methoxy substituents, used in various chemical reactions.
Uniqueness
6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one is unique due to its combination of a chromen-4-one core with dichloro and piperazine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18Cl2N2O4 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-18-5-3-2-4-16(18)24-6-8-25(9-7-24)21(27)19-12-17(26)14-10-13(22)11-15(23)20(14)29-19/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
XYIWTPLCJWBCSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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